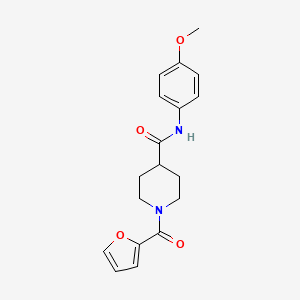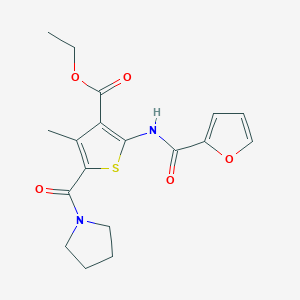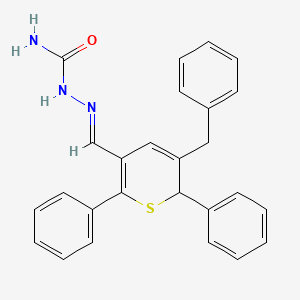
1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide, also known as FMP4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. FMP4 belongs to the class of piperidine carboxamide derivatives, which have been extensively studied for their various biological activities.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is not fully understood, but it is believed to act on various molecular targets involved in the pathogenesis of different diseases. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. It also has antioxidant properties and can protect cells from oxidative stress-induced damage. This compound has been shown to modulate the expression of various genes involved in different cellular processes, including cell proliferation, apoptosis, and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is its potential therapeutic properties in various diseases, which makes it a promising candidate for drug development. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in vivo.
Future Directions
There are several future directions for the research on 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide. One of the potential areas of research is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the elucidation of the molecular targets and mechanisms of action of this compound, which can provide insights into its therapeutic properties. Additionally, the optimization of the synthesis method of this compound and the improvement of its solubility can enhance its potential for drug development.
Synthesis Methods
The synthesis of 1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves the condensation of 4-methoxybenzaldehyde and 1-(2-furoyl)piperazine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with 4-chloro-2-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
1-(2-furoyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common factor in many diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective properties by reducing oxidative stress and inhibiting the production of neurotoxic proteins.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-15-6-4-14(5-7-15)19-17(21)13-8-10-20(11-9-13)18(22)16-3-2-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWVEGPXXAJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-2-[2-(1H-imidazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5371045.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-2-methoxy-N-(4-methoxyphenyl)-5-methylbenzenesulfonamide](/img/structure/B5371054.png)

![N,N,4-trimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5371065.png)
![(4aS*,8aR*)-6-[3-(2-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5371067.png)
![2-isopropyl-4-{1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidine](/img/structure/B5371068.png)
![5-[(3-acetylphenoxy)methyl]-N-(2,3-dihydroxypropyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5371076.png)
![N-[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5371093.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5371107.png)
![ethyl ({5-[2-amino-3-cyano-6-(1H-pyrrol-2-yl)pyridin-4-yl]pyrimidin-2-yl}amino)acetate](/img/structure/B5371119.png)
![N-isobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5371126.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5371133.png)
![4-pyrrolidin-1-yl-7-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5371138.png)